Probenecid

OAT1 OAT3 OAT2

Choose Probenecid for its unique, well-characterized broad-spectrum inhibition of OAT1, OAT3, OAT2, and OAT6. Defined Ki values (OAT1:6.3µM, OAT3:9.0µM) enable predictable PK boosting (2-4x) for penicillin & cephalosporins, a utility absent in selective URAT1 inhibitors. The benchmark research compound for organic anion transport blockade, with superior purine clearance compared to benzbromarone. A cost-effective alternative to modern, targeted uricosurics. Ideal for mechanistic transporter studies, clinical PK modulation, and gout management.

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
CAS No. 57-66-9
Cat. No. B1678239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProbenecid
CAS57-66-9
SynonymsProbenecid;  Benemid;  Benecid;  Benuryl;  Probecid;  Probenecid Major Brand;  Probenecid Martec Brand;  Probenecid Parmed Brand;  Probenecid Weimer;  Probenecid Zenith Brand;  Valdecasas Brand of Probenecid; 
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
InChIKeyDBABZHXKTCFAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility42.8 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
FREELY SOL IN WATER /SODIUM SALT/
SOL IN DIL ALKALI, ALCOHOL, CHLOROFORM & ACETONE;  PRACTICALLY INSOL IN WATER & DIL ACIDS
4.25e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Probenecid (CAS 57-66-9): Uricosuric Agent and Classic OAT Inhibitor for Gout Therapy


Probenecid is a benzoic acid derivative and prototypical uricosuric agent, first developed to prolong penicillin plasma levels by inhibiting renal tubular secretion. It acts as a classic competitive inhibitor of organic anion transporters (OATs), with Ki values of 6.3, 9.0, and 8.4 µM for OAT1, OAT3, and OAT6, respectively, and an IC50 of 0.67 µM for OAT2 . Probenecid is also a lower-affinity inhibitor of URAT1 (IC50 = 165 µM), the primary target for many modern uricosurics [1]. It is indicated for the long-term management of hyperuricemia associated with chronic gout and gouty arthritis [2].

Why Generic Substitution of Probenecid with Newer Uricosurics Is Not Straightforward


Probenecid's multi-transporter inhibition profile (high affinity for OAT1/3, moderate affinity for OAT2, low affinity for URAT1) fundamentally differs from newer selective URAT1 inhibitors like lesinurad or dotinurad [1]. This broad OAT inhibition confers both unique clinical utilities (e.g., boosting plasma levels of certain antibiotics and antivirals) and a distinct adverse drug-drug interaction (DDI) liability [2]. In contrast, modern selective URAT1 inhibitors are designed to minimize OAT-mediated DDIs and have significantly higher potency at URAT1 [3]. Therefore, selecting probenecid versus an alternative is not merely a potency decision but a choice between a broad-spectrum OAT modulator and a targeted URAT1 inhibitor, dictated by the specific experimental or therapeutic goal.

Quantitative Evidence: How Probenecid Compares to Alternative Uricosurics and OAT Inhibitors


Broad OAT Inhibition Profile Differentiates Probenecid from Selective URAT1 Inhibitors

Probenecid is a potent, broad-spectrum inhibitor of organic anion transporters (OAT1, OAT3, OAT2, OAT6) but a weak inhibitor of organic cation transporters (OCT1, OCT2). This profile contrasts sharply with newer selective urate reabsorption inhibitors (SURIs) like dotinurad and lesinurad, which are designed to have minimal effects on OAT1/3 to reduce drug-drug interactions [1]. For instance, dotinurad inhibits OAT1 and OAT3 with IC50 values of 4.08 and 1.32 µM, respectively, and inhibits URAT1 with an IC50 of 0.0372 µM, yielding a URAT1/OAT selectivity ratio of >100 [2]. Probenecid, conversely, inhibits OAT1 with a Ki of 6.3 µM and URAT1 with an IC50 of 165 µM, making it a relatively non-selective OAT inhibitor compared to modern SURIs [1]. This broad OAT inhibition is the mechanistic basis for probenecid's unique ability to elevate plasma levels of co-administered acidic drugs (e.g., penicillin, antivirals) but also its significant DDI liability [3].

OAT1 OAT3 OAT2 OCT1 OCT2 Selectivity Transporter Inhibition

URAT1 Inhibitory Potency: Probenecid vs. Modern Selective Uricosurics

Probenecid is a relatively weak inhibitor of the urate transporter URAT1 (IC50 = 165 µM) compared to modern uricosurics like benzbromarone (IC50 = 0.190 µM), lesinurad (IC50 = 30.0 µM), and dotinurad (IC50 = 0.0372 µM) [1]. This 800-fold difference in potency between probenecid and dotinurad highlights why probenecid is not a first-line therapy for achieving rapid serum urate lowering in clinical settings, and why it requires higher clinical doses (up to 2 g/day) to achieve a uricosuric effect [2].

URAT1 IC50 Uricosuric Potency Dotinurad Lesinurad

Fractional Uric Acid Clearance: Probenecid vs. Benzbromarone in Healthy Subjects

In a direct comparative study in healthy normal subjects, probenecid increased fractional uric acid clearance 3.97-fold, whereas benzbromarone increased it only 2.11-fold [1]. Notably, probenecid also increased fractional hypoxanthine and xanthine clearance (1.52-fold and 2.31-fold, respectively), while benzbromarone had no effect on hypoxanthine and decreased xanthine clearance (0.48-fold) [1]. This indicates that probenecid has a broader effect on purine base excretion, potentially due to its multi-transporter inhibition profile, while benzbromarone's effect is more restricted to uric acid.

Fractional Uric Acid Clearance FEUA Uricosuric Efficacy Renal Excretion

Clinical Efficacy in Gout: Probenecid vs. Benzbromarone After Allopurinol Failure

In a randomized controlled trial of gout patients who failed to reach target serum urate (≤0.30 mmol/L) on allopurinol, benzbromarone 200 mg/day was significantly more effective than probenecid 2 g/day. Treatment success was achieved in 22/24 patients (92%) receiving benzbromarone versus 20/31 patients (65%) receiving probenecid (p=0.03) [1]. The mean reduction in serum urate concentration from baseline was 64% with benzbromarone and 50% with probenecid (p<0.001) [1]. This demonstrates that in a clinical setting requiring tight urate control, benzbromarone is superior.

Gout Serum Urate Lowering Efficacy Randomized Controlled Trial

Drug-Drug Interaction Liability: Probenecid's Broad OAT Inhibition Elevates Plasma Levels of Co-administered Drugs

Probenecid's potent inhibition of OAT1 (Ki=6.3 µM) and OAT3 (Ki=9.0 µM) results in clinically significant elevation of plasma levels of many acidic drugs, including penicillins, cephalosporins, and some antivirals [1]. For example, co-administration of probenecid with penicillin increases penicillin plasma half-life and area under the curve (AUC) by approximately 2- to 4-fold [1]. In contrast, modern selective URAT1 inhibitors like lesinurad are designed to lack significant effects on OAT1/3, thereby minimizing this type of DDI [2]. This difference is a critical procurement consideration: probenecid is uniquely valuable as a pharmacokinetic enhancer, while lesinurad/dotinurad are safer choices in patients on multiple OAT substrate medications.

Drug-Drug Interaction DDI Pharmacokinetic Boosting OAT Inhibition

Efficacy in Renal Impairment: Probenecid and Sulfinpyrazone Depend on Glomerular Function

The uricosuric efficacy of both probenecid and sulfinpyrazone is dependent on adequate glomerular filtration rate (GFR). A short-term trial in 12 gouty patients found that a GFR of less than 80 mL/min was associated with a relative failure of both drugs to induce adequate urate diuresis [1]. This is a class-level limitation for renally excreted uricosurics, but it underscores that neither probenecid nor its close analog sulfinpyrazone is suitable for patients with moderate-to-severe renal impairment. Alternative therapies, such as xanthine oxidase inhibitors (allopurinol, febuxostat), are preferred in this population.

Renal Impairment Glomerular Filtration Rate Efficacy GFR

Optimal Use Cases for Probenecid Based on Comparative Evidence


Pharmacokinetic Boosting of OAT Substrate Drugs (e.g., Antibiotics, Antivirals)

Probenecid is the standard agent for increasing plasma concentrations and prolonging half-life of drugs that are substrates for OAT1/OAT3, such as penicillin and certain cephalosporins. Its Ki values of 6.3 µM (OAT1) and 9.0 µM (OAT3) translate to clinically significant 2- to 4-fold increases in drug exposure [1]. This application is unique to probenecid and sulfinpyrazone among uricosurics, as modern selective URAT1 inhibitors like lesinurad and dotinurad lack this broad OAT inhibition [2].

In Vitro Transporter Studies Requiring a Classic OAT Pan-Inhibitor

For experiments needing a well-characterized, broad-spectrum inhibitor of OAT1, OAT3, OAT2, and OAT6, probenecid is the benchmark compound. Its defined Ki/IC50 values (OAT1: 6.3 µM, OAT3: 9.0 µM, OAT6: 8.4 µM, OAT2: 0.67 µM) and high selectivity over OCT1/2 (IC50s ~1.6 mM) make it a reliable tool for blocking organic anion transport in cell-based assays . Newer SURIs like dotinurad also inhibit OAT1/3 but with different selectivity profiles (e.g., dotinurad IC50 OAT1 4.08 µM, OAT3 1.32 µM), so probenecid remains the reference pan-OAT inhibitor [3].

Gout Therapy When Broad Uricosuric Effect is Acceptable and Cost is a Primary Driver

In settings where achieving a rapid, maximal reduction in serum urate is not critical, and cost or availability is a major constraint, probenecid may be selected. However, clinical evidence shows benzbromarone is superior (92% vs. 65% success rate, p=0.03) for achieving target sUr levels [4]. Probenecid should only be used in patients with normal renal function (GFR >80 mL/min), as its efficacy declines significantly below this threshold [5].

Studies Investigating Purine Base Renal Handling

Probenecid increases fractional clearance of uric acid (3.97-fold), hypoxanthine (1.52-fold), and xanthine (2.31-fold) in healthy subjects [6]. In contrast, benzbromarone increases only uric acid clearance (2.11-fold) and decreases xanthine clearance (0.48-fold) [6]. Therefore, probenecid is the preferred uricosuric for research exploring the differential renal transport mechanisms of purine bases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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